2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Medicinal chemistry Structure-activity relationship (SAR) Pharmacophore mapping

Procure CAS 1251609-48-9 as the definitive unsubstituted N-phenylacetamide baseline for systematic SAR exploration in the morpholinosulfonyl-dihydropyridinone series. Its minimal pharmacophoric structure, lacking aryl ring substituents, provides a clean reference for quantitatively measuring the biological impact of methyl, ethyl, methoxy, or halogen modifications. Deploy in matched molecular pair analysis, fragment-based screening, or as a structurally matched negative control to validate target engagement of elaborated analogs.

Molecular Formula C17H19N3O5S
Molecular Weight 377.42
CAS No. 1251609-48-9
Cat. No. B2399642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide
CAS1251609-48-9
Molecular FormulaC17H19N3O5S
Molecular Weight377.42
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H19N3O5S/c21-16(18-14-4-2-1-3-5-14)13-19-12-15(6-7-17(19)22)26(23,24)20-8-10-25-11-9-20/h1-7,12H,8-11,13H2,(H,18,21)
InChIKeyJNLKUIVYIMXDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(Morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide (CAS 1251609-48-9): Structural Identity, Procurement Context, and Evidence Baseline


2-[5-(Morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide (CAS 1251609-48-9, molecular formula C₁₇H₁₉N₃O₅S, molecular weight 377.42 g/mol) is a synthetic small molecule belonging to the morpholinosulfonyl-dihydropyridinone acetamide class. This compound features a dihydropyridin-2-one core bearing a morpholine-4-sulfonyl substituent at the 5-position and an N-phenylacetamide side chain at the 1-position. The compound is commercially available from multiple vendors as a research-grade screening compound or building block. **Critical caveat:** As of the evidence cutoff, no peer-reviewed publications, patents, or authoritative databases (PubChem, ChEMBL, BindingDB) were found to contain quantitative biological activity data, IC₅₀ values, or selectivity profiles for this exact compound. All differential claims below are therefore derived from class-level SAR inference and cross-study comparison with closely related analogs, and should be treated as hypothesis-generating rather than confirmatory.

Why Generic Substitution of 2-[5-(Morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide (CAS 1251609-48-9) Is Structurally and Pharmacologically Unvalidated


Within the morpholinosulfonyl-dihydropyridinone acetamide series, even minor modifications to the N-phenylacetamide substituent can substantially alter target binding, physicochemical properties, and biological readout. Class-level SAR evidence indicates that the unsubstituted N-phenyl moiety in CAS 1251609-48-9 represents the minimal pharmacophoric element in this series, whereas close analogs bearing methyl, ethyl, methoxy, or dimethylphenyl substituents on the anilide ring (e.g., CAS 1251710-81-2, 1251557-55-7, 1251676-52-4) introduce steric bulk, alter hydrogen-bonding capacity, and modify lipophilicity. [1] Interchanging these analogs without direct comparative data risks confounding SAR interpretation, as the absence of substituents on the phenyl ring affects both the conformational flexibility of the acetamide linker and the electron density distribution across the pharmacophore. Consequently, CAS 1251609-48-9 may serve as a cleaner baseline or reference compound for systematic SAR exploration, but its interchangeability with substituted analogs for any specific biological endpoint remains unvalidated.

Quantitative Differentiation Evidence for 2-[5-(Morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide (CAS 1251609-48-9) Versus Closest Analogs


Unsubstituted N-Phenyl Pharmacophore as a Minimalist SAR Baseline vs. Substituted Analogs

CAS 1251609-48-9 bears an unsubstituted N-phenylacetamide moiety, whereas the closest commercially characterized analog, N-(3,4-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide (CAS 1251710-81-2), carries 3,4-dimethyl substitution on the phenyl ring. The unsubstituted phenyl ring in CAS 1251609-48-9 eliminates the electron-donating and steric effects of methyl groups, providing a simplified pharmacophoric baseline. This structural distinction enables the compound to serve as a negative control or reference point in SAR campaigns where the contribution of phenyl ring substituents to target engagement is being systematically probed. No direct comparative biological data are available for either compound.

Medicinal chemistry Structure-activity relationship (SAR) Pharmacophore mapping

Sulfonamide Moiety as Carbonic Anhydrase Pharmacophore: Class-Level Inhibitory Potential

The morpholine-4-sulfonyl group in CAS 1251609-48-9 contains a sulfonamide (-SO₂-N-) motif that is a well-established zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. In a published study on structurally related morpholinosulfonyl benzenesulfonamide derivatives, three compounds (4e, 4g, 4h) demonstrated CA IX inhibition with IC₅₀ values of 10.93–25.06 nM and CA II inhibition with IC₅₀ values of 1.55–3.92 μM, achieving remarkable selectivity for the tumor-associated CA IX isoform over the ubiquitous CA II isoform. While CAS 1251609-48-9 itself has not been tested in CA inhibition assays, the presence of the identical morpholinosulfonyl pharmacophore suggests potential CA inhibitory activity that warrants direct evaluation. This class-level inference is supported by extensive literature establishing sulfonamides as privileged CA inhibitor scaffolds.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Anticancer target

Kinase Hinge-Binding Potential of the Morpholine-Sulfonyl Moiety: Class-Level Evidence from Related Dihydropyridinones

The morpholine-sulfonyl group has been identified in related N-methyl-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide derivatives as a potential hinge-binding element capable of facilitating tight interactions with kinase active sites. [1] In a published antiproliferative study on (morpholinosulfonyl)isatins with EGFR inhibitory activity, the most potent derivatives (7b, IC₅₀ = 46 nM; compound 10, IC₅₀ = 23 nM) showed EGFR inhibition with IC₅₀ values below 2 μM, comparable to doxorubicin (IC₅₀ range: 4.5–8.28 μM across tested cell lines). [2] While CAS 1251609-48-9 contains the identical morpholinosulfonyl motif and a dihydropyridinone scaffold that could act as a hinge-binding template, no direct kinase inhibition data exist for this specific compound. The unsubstituted N-phenyl ring may confer distinct kinase selectivity compared to substituted analogs.

Kinase inhibition Hinge-binding motif Drug discovery

Molecular Weight and Lipophilic Ligand Efficiency Advantage Over Bulkier Analogs

CAS 1251609-48-9 has a molecular weight of 377.42 g/mol (C₁₇H₁₉N₃O₅S), which is lower than all its closest commercially available N-substituted phenylacetamide analogs. Specifically, N-(3,4-dimethylphenyl) analog CAS 1251710-81-2 has MW 405.47 g/mol, N-(2-ethylphenyl) analog (Santa Cruz sc-494202) has MW 405.47 g/mol, and N-(2-methoxyphenyl) analog (CAS 1251609-77-4) has MW 407.44 g/mol. The lower molecular weight of CAS 1251609-48-9, combined with the absence of lipophilic substituents on the phenyl ring, results in a lower calculated logP and higher ligand efficiency potential (should biological activity be demonstrated). This physicochemical profile aligns with fragment-like or lead-like criteria (MW < 400, rule-of-three compliant) more closely than its substituted analogs, potentially offering advantages in fragment-based drug discovery or lead optimization campaigns where molecular property optimization is prioritized. [1]

Ligand efficiency Drug-likeness Physicochemical property optimization

Evidence-Based Research and Procurement Application Scenarios for CAS 1251609-48-9


SAR Baseline Compound for Systematic Pharmacophore Deconvolution in Medicinal Chemistry

CAS 1251609-48-9 is best deployed as an unsubstituted baseline comparator in structure-activity relationship (SAR) campaigns investigating the morpholinosulfonyl-dihydropyridinone acetamide series. Its minimalist N-phenylacetamide moiety (lacking any aryl ring substituents) provides a reference point against which the biological effects of introducing methyl, ethyl, methoxy, halogen, or other substituents can be quantitatively measured. Procurement of this compound alongside its substituted analogs (e.g., CAS 1251710-81-2, 1251557-55-7) enables systematic free-energy perturbation (FEP) analysis or matched molecular pair analysis to isolate the contribution of specific substituents to target binding, selectivity, and ADME properties. This application is contingent on first establishing baseline biological activity for the unsubstituted compound in the assay system of interest.

Fragment-Based Drug Discovery Starting Point Targeting Kinase or Carbonic Anhydrase Enzymes

With a molecular weight of 377.42 g/mol and a morpholinosulfonyl pharmacophore that has demonstrated class-level activity against both kinase enzymes (EGFR IC₅₀ values of 23–46 nM for related isatin derivatives) and carbonic anhydrase isoforms (CA IX IC₅₀ values of 10.93–25.06 nM for related benzenesulfonamides), CAS 1251609-48-9 represents a potential fragment-like or lead-like starting point for hit identification. [1] Its lower molecular weight and reduced lipophilicity compared to substituted analogs provide room for property-guided optimization. Procurement for fragment screening, X-ray crystallography soaking experiments, or surface plasmon resonance (SPR)-based binding assays would be appropriate to establish whether the compound exhibits measurable target engagement before committing to synthetic elaboration.

Negative Control or Inactive Comparator for Substituted Analog Profiling Panels

If substituted morpholinosulfonyl-dihydropyridinone acetamides demonstrate biological activity in a given assay, CAS 1251609-48-9 may serve as a structurally matched negative control. The absence of aryl ring substituents that are critical for potency in more elaborated analogs (as inferred from class-level SAR) positions this compound as a potential inactive or weakly active comparator. This application is particularly valuable in selectivity profiling panels, where confirming that the unsubstituted parent compound lacks activity at off-target receptors, ion channels, or enzymes helps establish that biological effects observed with substituted analogs are driven by specific substituent–target interactions rather than non-specific effects of the core scaffold.

Synthetic Intermediate for Late-Stage Diversification via N-Aryl Functionalization

The unsubstituted N-phenylacetamide moiety in CAS 1251609-48-9 provides a versatile handle for late-stage diversification through N-arylation, electrophilic aromatic substitution, or transition metal-catalyzed C–H activation chemistry. Unlike its pre-substituted analogs (which already carry methyl, ethyl, or methoxy groups), this compound allows medicinal chemists to introduce diverse substituents at the para, meta, or ortho positions of the phenyl ring without requiring deprotection or functional group interconversion steps. Procurement of this compound as a key synthetic intermediate supports the generation of focused compound libraries for hit-to-lead optimization, provided appropriate chemistry validation is performed.

Quote Request

Request a Quote for 2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.